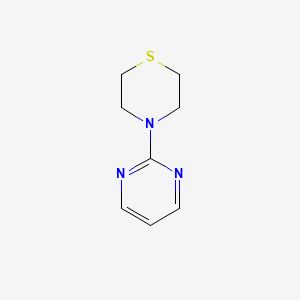

4-(Pyrimidin-2-yl)thiomorpholine

Description

Properties

IUPAC Name |

4-pyrimidin-2-ylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGBNEIHMYECHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)thiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyrimidine with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrimidin-2-yl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(Pyrimidin-2-yl)thiomorpholine is C7H8N2OS, with a molecular weight of approximately 172.21 g/mol. The structure consists of a pyrimidine ring fused with a thiomorpholine ring, which contributes to its unique chemical properties and biological activities.

Chemistry

This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to the development of new materials and catalysts in chemical processes.

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : It has been shown to inhibit protein kinases, which are crucial for cell growth and metabolism. This inhibition can lead to reduced tumor growth and enhanced anti-tumor immunity . For example, studies have demonstrated that similar pyrimidine derivatives can target Nur77, a nuclear receptor involved in cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

- Inhibition of Aryl Hydrocarbon Receptor (AHR) : The compound has been reported to inhibit AHR, which plays a role in regulating immune responses and cellular proliferation, potentially leading to decreased tumor growth.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic applications due to its ability to interact with specific molecular targets. Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cancer and infectious diseases .

Case Study 1: Anticancer Research

A study investigated the anticancer potential of pyrimidine derivatives, including this compound. Researchers found that these compounds effectively inhibited cell proliferation in various cancer cell lines through the modulation of key signaling pathways.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects on the growth of Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-2-yl)thiomorpholine largely depends on its interaction with biological targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Morpholine Analogs: 4-(4,6-Dichloropyrimidin-2-yl)morpholine

Structural Differences : Replacing sulfur in thiomorpholine with oxygen yields morpholine analogs.

- Synthetic Routes : Similar SNAr reactions are employed, but morpholine requires milder conditions due to higher nucleophilicity of oxygen .

- Metabolic Stability : Morpholine lacks oxidizable sulfur, limiting its utility in prodrug strategies .

Biological Activity : Morpholine derivatives, such as 4-(4,6-dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4), are used in agrochemicals and kinase inhibitors but may exhibit reduced metabolic versatility .

Piperazine Analogs: 4-(Pyrimidin-2-yl)piperazine

Structural Differences : Piperazine contains two nitrogen atoms instead of sulfur and nitrogen.

- Basicity : Piperazine’s secondary amine increases basicity, influencing solubility and protonation states under physiological conditions .

- Crystal Packing : Piperazine derivatives form zigzag chains via N–H···Cl hydrogen bonds, contrasting with thiomorpholine’s C–H···O interactions and dimerization .

Applications : Piperazine-pyrimidine hybrids are explored for cholinesterase inhibition and coordination polymers, leveraging their hydrogen-bonding capabilities .

Pyridine and Thienopyrimidine Derivatives

Examples :

- Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate () features a pyridine-pyrimidine scaffold with thioether linkages, enabling weak C–H···O interactions in crystal structures .

- N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)benzamide () demonstrates antifungal activity (m.p. 224–226°C) with IR peaks characteristic of C=O and C–S–C bonds .

Key Differences: Thienopyrimidine derivatives exhibit broader aromatic stacking interactions, enhancing binding to biological targets compared to simpler pyrimidine-thiomorpholine hybrids .

Oxidized Thiomorpholine Derivatives: Sulfoxides and Sulfones

Synthesis: Oxidation of 4-(Pyrimidin-2-yl)thiomorpholine with agents like MCPBA or Oxone® yields sulfoxides (e.g., 4-[4-(benzylamino)pyrimidin-2-yl]thiomorpholine 1-oxide) and sulfones . Impact on Activity:

- Sulfoxides: Increased polarity improves solubility but may reduce membrane permeability.

- Sulfones: Enhanced metabolic stability and hydrogen-bonding capacity due to the sulfone group .

Data Tables

Table 1: Physical and Structural Properties of Selected Compounds

Biological Activity

4-(Pyrimidin-2-yl)thiomorpholine is a heterocyclic compound that combines a pyrimidine ring with a thiomorpholine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases, which are crucial enzymes involved in the breakdown of neurotransmitters. Despite its potential, research specifically focusing on this compound is limited, necessitating a detailed exploration of its biological activity based on available data.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted at the 4-position with a thiomorpholine group. This configuration is characterized by a six-membered ring containing sulfur and nitrogen atoms. The compound can be synthesized through multi-step organic reactions, which may involve the formation of the pyrimidine and thiomorpholine components separately before coupling them.

Cholinesterase Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of cholinesterases. Cholinesterases play a critical role in neurotransmitter regulation, and their inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions. Inhibition studies have shown that compounds with similar structural features can effectively inhibit cholinesterase enzymes, suggesting that this compound may possess similar properties.

Interaction Studies

Interaction studies reveal that this compound interacts with various biological targets. These interactions are typically assessed using enzyme inhibition assays and binding affinity studies. The compound's ability to inhibit cholinesterases positions it as a candidate for further research in neuropharmacology.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 4-(Pyridin-2-yl)thiomorpholine | Similar structure but with a pyridine ring | Antimicrobial and anticancer activity |

| 1-(Thiomorpholin-4-yl)pyrimidine | Different substitution pattern on pyrimidine | Cholinesterase inhibition |

| 5-(Thiomorpholin-3-yl)pyrimidine | Additional substituents on the pyrimidine ring | Enhanced neuroprotective effects |

| 4-(Thiazol-2-yl)thiomorpholine | Thiazole instead of pyrimidine | Antiviral and antifungal properties |

This table highlights the versatility of the thiomorpholine scaffold within various heterocyclic frameworks while emphasizing the unique pharmacological profiles imparted by varying substituents.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Antimalarial Activity : Research on trisubstituted pyrimidines has demonstrated promising antimalarial activity against Plasmodium falciparum. Although not directly related to this compound, these findings suggest that pyrimidine-based compounds may have significant therapeutic potential in treating malaria .

- Cytotoxicity Studies : In vitro cytotoxicity assays conducted on similar compounds have revealed varying degrees of effectiveness against different cell lines. These studies indicate that structural modifications can significantly impact biological activity, which may also apply to this compound .

- Enzyme Inhibition : A study focused on dipyridamole analogues highlighted the importance of structural features in determining inhibitory activity against phosphodiesterase enzymes. This research underscores the relevance of molecular structure in influencing biological activity, which is applicable to understanding the pharmacodynamics of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(pyrimidin-2-yl)thiomorpholine, and what reaction conditions optimize yield and purity?

- The synthesis typically involves nucleophilic substitution reactions between pyrimidine derivatives and thiomorpholine. For example, substituting a leaving group (e.g., chlorine) on the pyrimidine ring with thiomorpholine under mild conditions (0–20°C in acetone) achieves moderate yields (~79%) . Cyclization steps may require catalysts like phosphorus oxychloride or sodium hydroxide, depending on the precursor . Purity is enhanced via silica column chromatography with ethyl acetate/hexanes gradients .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound and its derivatives?

- X-ray crystallography resolves bond angles and conformational stability, as demonstrated for related pyrimidine-thioether coordination polymers . NMR spectroscopy (¹H/¹³C) confirms substitution patterns, particularly distinguishing thiomorpholine’s sulfur atom from oxygen analogs. Mass spectrometry validates molecular weight, especially for halogenated derivatives .

Q. What are the primary biological targets of this compound derivatives in pharmacological studies?

- These compounds show affinity for kinase enzymes, particularly VEGFR-2 and other tyrosine kinases implicated in cancer angiogenesis . Modifications to the pyrimidine core (e.g., chloro or methyl groups) enhance selectivity, while the thiomorpholine moiety improves solubility and binding kinetics .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

- A 2<sup>k</sup> factorial design systematically evaluates variables (temperature, solvent, catalyst ratio). For example, optimizing the nucleophilic substitution step may involve testing acetone vs. THF as solvents and morpholine equivalents (1.0–1.5 eq.) to maximize yield while minimizing byproducts . Response surface methodology (RSM) further refines conditions for scalability .

Q. How should researchers address contradictory bioactivity data in kinase inhibition assays?

- Contradictions often arise from assay variability (e.g., ATP concentration, enzyme isoforms). Standardize protocols using homogeneous time-resolved fluorescence (HTRF) assays and validate results with orthogonal methods (e.g., Western blotting for phosphorylation inhibition) . Statistical analysis (e.g., ANOVA) identifies outliers due to compound degradation or solvent effects .

Q. What strategies improve the metabolic stability of this compound derivatives without compromising activity?

- Replace metabolically labile groups (e.g., methyl with trifluoromethyl) on the pyrimidine ring. Prodrug approaches , such as esterification of hydroxyl groups, enhance bioavailability. Computational modeling (e.g., molecular dynamics) predicts sites susceptible to cytochrome P450 oxidation .

Q. How do structural modifications to the thiomorpholine ring affect physicochemical and pharmacological properties?

- Sulfur oxidation (e.g., sulfoxide/sulfone formation) increases polarity, improving aqueous solubility but potentially reducing membrane permeability. N-alkylation of the thiomorpholine nitrogen enhances lipophilicity, favoring blood-brain barrier penetration in neurodegenerative studies .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling thiomorpholine-containing compounds?

- Thiomorpholine is classified as Skin Corrosion/Irritation Category 1A (H314). Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with inert adsorbents. Store under nitrogen to prevent oxidation .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.